4-(4-Fluorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

Description

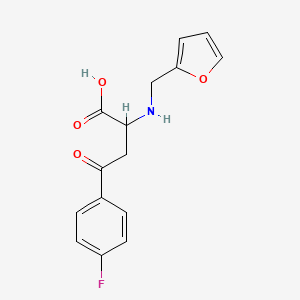

4-(4-Fluorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with a 4-fluorophenyl group at the 4-position and a 2-furylmethyl amino group at the 2-position.

The compound’s structure combines hydrophilic (carboxylic acid) and hydrophobic (aromatic and heterocyclic) moieties, a design strategy commonly employed to optimize pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTQAPMMBRADGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid typically involves multiple steps:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable nucleophile to introduce the fluorophenyl group.

Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Amino Acid Derivative Formation: The final step involves the formation of the amino acid derivative, which can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(4-Fluorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

The compound is utilized in biological research to study interactions between small molecules and biological macromolecules. Its structural features make it valuable in binding studies and enzyme inhibition assays.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. The presence of the fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines like TNF-alpha.

- Analgesic Properties : Modulates pain pathways potentially acting as an analgesic.

- Metabolic Pathway Modulation : Influences metabolic pathways related to glycine and serine metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha | |

| Analgesic | Modulation of pain pathways | |

| Metabolic modulation | Influence on glycine metabolism |

Case Study on Anti-inflammatory Activity

A study published in PMC demonstrated that derivatives of oxobutanoic acid exhibited significant inhibition of inflammatory markers in vitro. The fluorophenyl group was found to enhance anti-inflammatory activity by increasing lipophilicity, improving cell membrane penetration.

Analgesic Potential

Investigations into the analgesic properties of structurally related compounds indicated significant reductions in pain responses in animal models, suggesting similar potential for this compound.

Metabolic Studies

Research exploring metabolic effects revealed that compounds like this one could affect transamination processes involving glycine and serine, crucial for various metabolic functions.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. The amino acid derivative portion of the molecule can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen-Substituted Phenyl Derivatives

- 4-(4-Bromophenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid (): Molecular Formula: C₁₅H₁₄BrNO₃S Molar Mass: 368.25 g/mol Key Differences: Bromine substitution at the 4-position and a thienylmethyl amino group instead of furylmethyl. The thiophene ring may enhance lipophilicity compared to furan due to sulfur’s larger atomic radius and polarizability .

- The ortho-chloro configuration may sterically hinder interactions with biological targets compared to para-substituted derivatives .

Methoxy-Substituted Derivatives

- 4-(4-Fluorophenyl)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid (): Molecular Formula: C₁₈H₁₆FNO₄ Molar Mass: 329.32 g/mol Key Differences: A methoxyphenylmethyl group replaces the furylmethyl amino moiety.

Heterocyclic Amino Group Modifications

- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid (): Molecular Formula: C₂₁H₂₁NO₆ Molar Mass: 384.14 g/mol Key Differences: Features a conjugated enone system and dimethoxyphenyl group. The extended conjugation may enhance UV absorption properties, as evidenced by its HR-MS and IR data (C=O stretch at 1697 cm⁻¹) .

- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): General Formula: C₁₂H₁₂O₅S (varies by aryl group) Key Differences: Incorporates a sulfanyl-carboxymethyl group instead of an aminoheterocycle. These compounds exhibit enantiomeric mixtures (R/S) due to the chiral center at the sulfanyl position, which could influence stereoselective interactions .

Structural and Spectroscopic Trends

Table 1: Comparative Analysis of Key Analogues

*Predicted based on structural similarity.

Biological Activity

4-(4-Fluorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid, also known by its PubChem CID 3617068, is a compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14FNO4

- Molecular Weight : 291.27 g/mol

- IUPAC Name : 4-(4-fluorophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on different biological systems. Key areas of interest include its anti-inflammatory properties, potential as an analgesic, and its role in modulating metabolic pathways.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

- Analgesic Properties : The compound may interact with pain pathways, potentially acting as an analgesic through modulation of neurotransmitter release.

- Metabolic Pathway Modulation : It is hypothesized that this compound can influence metabolic pathways related to glycine and serine metabolism, possibly affecting gluconeogenesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha | |

| Analgesic | Modulation of pain pathways | |

| Metabolic modulation | Influence on glycine metabolism |

Table 2: Structural Properties

| Property | Value |

|---|---|

| Molecular Weight | 291.27 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Case Studies

-

Case Study on Anti-inflammatory Activity :

A study published in PMC demonstrated that derivatives of oxobutanoic acid exhibited significant inhibition of inflammatory markers in vitro. The study suggested that the presence of the fluorophenyl group enhances the anti-inflammatory activity by increasing lipophilicity, thus improving cell membrane penetration . -

Analgesic Potential :

Another investigation assessed the analgesic properties of structurally related compounds in animal models. The results indicated that these compounds could significantly reduce pain responses, suggesting a similar potential for this compound . -

Metabolic Studies :

Research exploring the metabolic effects revealed that compounds like this one could affect the transamination processes involving glycine and serine, which are crucial for various metabolic functions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.